molecular formula C13H14O6 B016789 5,6,7,8-Tetramethoxycoumarin CAS No. 56317-15-8

5,6,7,8-Tetramethoxycoumarin

Cat. No. B016789
CAS RN: 56317-15-8
M. Wt: 266.25 g/mol
InChI Key: FEGDYUCKOYJQOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of coumarin derivatives like 5,6,7,8-Tetramethoxycoumarin typically involves strategies such as Pechmann condensation or reactions involving phenols with acylating agents. Research by Gupta et al. (1969) presents a new approach to the synthesis of hydroxycoumarins by dehydrogenation of 3,4-dihydro-derivatives obtained by aluminum chloride-catalyzed reactions, which might be applicable to tetramethoxycoumarin synthesis (Gupta et al., 1969).

Molecular Structure Analysis

The molecular structure of coumarin derivatives, including 5,6,7,8-Tetramethoxycoumarin, is characterized by the presence of a benzene ring fused with a lactone ring. Shcherbakov et al. (2012) investigated the structure of related compounds using X-ray structural analysis, which provides insights into the effects of substituents on the coumarin ring's structure (Shcherbakov et al., 2012).

Scientific Research Applications

  • Immunosuppressive Activities : 5,6,7,8-Tetramethoxycoumarin shows potent immunosuppressive activities and promotes the differentiation of T regulatory cells, which could be a strategic treatment for autoimmune diseases (Hou et al., 2010).

  • Melanogenesis Inhibition : 7-allyl-6-hydroxy-4,4,5,8-tetramethyl hydrocoumarin strongly inhibits melanogenesis and intracellular GSH synthesis in normal human melanocytes, potentially useful in improving skin pigmentation (Yamamura et al., 2002).

  • Antioxidant Properties : Certain coumarin derivatives, including 5,6,7,8-Tetramethoxycoumarin, have potential therapeutic applications in diseases characterized by free-radical overproduction due to their antioxidant activities (Danis et al., 2016).

  • Cytotoxic Effects on Cancer Cells : Various studies indicate that coumarin derivatives have cytotoxic effects on different types of cancer cells, potentially offering novel therapeutic options for conditions like malignant melanoma (Finn et al., 2004), (Miri et al., 2016).

  • Antifungal and Antibacterial Properties : Certain coumarin compounds, including derivatives of 5,6,7,8-Tetramethoxycoumarin, have shown antifungal and antibacterial properties (Kokubun et al., 2003).

  • Inhibition of Human Platelet Aggregation : Novel substituted 4-(1-piperazinyl)coumarins, including variations of 5,6,7,8-Tetramethoxycoumarin, have shown high inhibitory activity on human platelet aggregation, indicating their potential in treating related disorders (Di Braccio et al., 2004).

  • Applications in HIV Treatment : Coumarin-based compounds have been studied for their inhibitory effects on HIV-1 integrase, showing potential as therapeutic agents in HIV treatment (Zhao et al., 1997).

  • Fluorescence Applications : Highly fluorescent coumarin compounds have been synthesized and applied in living cell imaging by laser scanning confocal microscopy (Chen et al., 2012).

properties

IUPAC Name

5,6,7,8-tetramethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGDYUCKOYJQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204860
Record name 5,6,7,8-Tetramethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetramethoxycoumarin

CAS RN

56317-15-8
Record name 5,6,7,8-Tetramethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetramethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
O Kayser, H Kolodziej - Phytochemistry, 1995 - Elsevier
The range of natural simple coumarins is extended by discovery of the highly oxygenated representatives 6,8-dihydroxy-7-methoxycoumarin, 6,7,8-trihydroxycoumarin, 6,8-dihydroxy-5,7…
Number of citations: 105 www.sciencedirect.com
KP Latté, O Kayser, N Tan, M Kaloga… - … für Naturforschung C, 2000 - degruyter.com
The coumarin patterns of Pelargonium sidoides DC. and Pelargonium reniforme CURT., forming the origin of the herbal medicine “umckaloabo”, were analysed and compared for …
Number of citations: 31 www.degruyter.com
YL Zhang, QM Pan, GJ Zhang… - Zhongguo Zhong yao za …, 2019 - europepmc.org
Seventeen compounds were isolated from the 95% ethanol extract of the stems and leaves of Sapium discolor by using various chromatographic techniques, including silica gel, …
Number of citations: 12 europepmc.org
P Yang, AD Kinghorn - Journal of Natural Products, 1985 - ACS Publications
The Chinese tallow tree[Sapium sebiferum (L.) Roxb.], which is native to semitropical areas in the People’s Re-public of China, has become naturalized in the southeastern United …
Number of citations: 30 pubs.acs.org
RM Naik, VM Thakor - The Journal of Organic Chemistry, 2002 - ACS Publications
The applicability of hexamethylenetetramine as a formylating agent to some typical hydroxycoumarins has been system-atically investigated. The successful Dakin oxidation ofthe …
Number of citations: 21 pubs.acs.org
SQ Liu, JM Pezzuto, AD Kinghorn… - Journal of natural …, 1988 - ACS Publications
The Chinese tallow tree[Sapium sebiferum (L.) Roxb., Euphorbiaceae], a species native to the People’s Republic of China now naturalized in the southeast-ern United States, is of …
Number of citations: 28 pubs.acs.org
S TUSKUL - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
Objective: To study the chemical constituents from the roots of Ailanthus altissima. Methods: Compounds were isolated and purified by silica gel column chromatography and HPLC, and …
Number of citations: 0 pesquisa.bvsalud.org
RDH Murray - Natural product reports, 1989 - pubs.rsc.org
4 7-Hydroxycoumarin and its Derivatives 5 C-Substituted 7-Oxygenated Coumarins 6 Disubstituted 7-Oxygenated Coumarins 7 5, 7-Dioxygenated Coumarins 8 6, 7-Dioxygenated …
Number of citations: 313 pubs.rsc.org
H Kolodziej - Phytomedicine, 2007 - Elsevier
The metabolic pools of Pelargonium sidoides DC and Pelargonium reniforme CURT, associated with the origin of the herbal medicine Umckaloabo®, exhibit remarkable diversity and …
Number of citations: 137 www.sciencedirect.com
R Edenharder, C Speth, M Decker, H Kolodziej… - Mutation Research …, 1995 - Elsevier
A total of 51 natural and synthetic simple coumarins, furanocoumarins, chromanones, furanochromanones and some structurally related compounds were tested for their antimutagenic …
Number of citations: 35 www.sciencedirect.com

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